molecular formula C25H20N2O2 B1455187 2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone CAS No. 1092333-69-1

2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone

Cat. No. B1455187
M. Wt: 380.4 g/mol
InChI Key: XTWYPDIPGIMTDC-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone” is a chemical compound with the molecular formula C25H20N2O2. It is also known by other names such as “1H-Indole-3-carboxaldehyde, 1-methyl-, 2- (2,9-dimethyl-3,5-diphenyl-7H-furo [3,2-g] benzopyran-7-ylidene)hydrazone” and "3- { [ (2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-yliden)hydrazono]methyl}-1-methyl-1H-indol" .

Scientific Research Applications

Antioxidative Activities

Compounds structurally related to 2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone have demonstrated significant antioxidative properties. For instance, a compound isolated from grapefruit juice exhibited strong antioxidant capabilities, surpassing those of Vitamin C in DPPH scavenging activity, indicating potential for health applications and as dietary supplements (Yu et al., 2008).

Synthesis and Biological Evaluation

Various studies have focused on synthesizing novel derivatives of furo[3,2-g]chromen-7-one and evaluating their biological activities. For example, a series of substituted derivatives were synthesized to act as kinase inhibitors for EGFR and VEGFR-2, highlighting the compound's therapeutic potential in cancer treatment (Amr et al., 2017). Another study synthesized hydrazone derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes to evaluate their potential as multi-target-directed ligands against various biological targets, including cholinesterases and cyclooxygenase-2, indicating a versatile therapeutic application range (Mphahlele et al., 2019).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer properties of furo[3,2-g]chromen derivatives. A study on diverse furo[3,2-f]chromanes highlighted their antimycobacterial activity, suggesting the compound's role in combating bacterial infections, including drug-resistant strains (Alvey et al., 2009). Moreover, specific derivatives have been investigated for their antiproliferative effects against human tumor cell lines, showing significant potential in cancer therapy (Xiang et al., 2017).

properties

IUPAC Name

(Z)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-15-24-20(19(14-22(27-26)29-24)17-9-5-3-6-10-17)13-21-23(16(2)28-25(15)21)18-11-7-4-8-12-18/h3-14H,26H2,1-2H3/b27-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYPDIPGIMTDC-QYQHSDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=CC(=NN)O2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=C/C(=N/N)/O2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Reactant of Route 2
Reactant of Route 2
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Reactant of Route 3
Reactant of Route 3
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Reactant of Route 4
Reactant of Route 4
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Reactant of Route 5
Reactant of Route 5
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Reactant of Route 6
Reactant of Route 6
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.